2,2-Dimethyloctane

Descripción general

Descripción

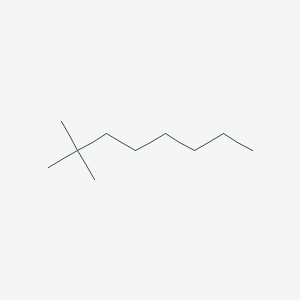

2,2-Dimethyloctane is a branched alkane with the molecular formula C10H22. It is a hydrocarbon that consists of a chain of eight carbon atoms with two methyl groups attached to the second carbon atom. This compound is part of the larger family of alkanes, which are saturated hydrocarbons containing only single bonds between carbon atoms .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2,2-Dimethyloctane can be synthesized through various methods, including the alkylation of octane with methyl groups. One common method involves the reaction of 2-bromo-2-methyloctane with a methylating agent under controlled conditions. The reaction typically requires a catalyst, such as aluminum chloride, and is carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods: In an industrial setting, this compound is produced through catalytic cracking and alkylation processes. These methods involve breaking down larger hydrocarbon molecules into smaller ones and then selectively adding methyl groups to the desired positions. The process is optimized to achieve high yields and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions: 2,2-Dimethyloctane undergoes several types of chemical reactions, including:

Oxidation: When exposed to oxidizing agents, this compound can be converted into various oxygenated products, such as alcohols, aldehydes, and carboxylic acids.

Reduction: Although less common, reduction reactions can occur, leading to the formation of simpler hydrocarbons.

Substitution: Halogenation reactions, where hydrogen atoms are replaced by halogen atoms, are typical for alkanes.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromic acid. These reactions are typically carried out under acidic or basic conditions.

Reduction: Hydrogen gas in the presence of a metal catalyst, such as palladium or platinum, is used for reduction reactions.

Substitution: Halogenation reactions often use chlorine or bromine in the presence of ultraviolet light or a radical initiator.

Major Products Formed:

Oxidation: Alcohols, aldehydes, and carboxylic acids.

Reduction: Simpler hydrocarbons.

Substitution: Halogenated alkanes.

Aplicaciones Científicas De Investigación

Chemical Research Applications

1.1 Reference Compound in Hydrocarbon Studies

2,2-Dimethyloctane is utilized as a reference compound in the study of hydrocarbon structures and reactions. Its branched structure allows researchers to investigate the effects of branching on chemical reactivity and stability, particularly in substitution reactions and radical mechanisms .

1.2 Synthesis of Complex Organic Molecules

The compound serves as a starting material for synthesizing more complex organic molecules. Its reactivity can be harnessed in various organic synthesis pathways, making it valuable in the development of new chemical entities .

Material Science Applications

2.1 Characterization of Porous Materials

Recent studies have employed this compound as a probe molecule in quasi-equilibrated thermodesorption experiments to characterize porous materials such as zeolites. The unique molecular shape of this compound enables it to interact specifically with micropores, providing insights into pore structure and adsorption behavior .

| Material | Application | Methodology |

|---|---|---|

| Zeolites (e.g., MCM-56) | Characterization of pore structure | Quasi-equilibrated thermodesorption (QE-TPDA) |

| Layered materials | Study of adsorption properties | Use of this compound as a probe molecule |

Biofuel Applications

3.1 Advanced Biofuel Potential

Research indicates that 2,6-dimethyloctane (a derivative of this compound) can be produced from renewable resources using engineered microorganisms. This compound has higher energy content than ethanol and exhibits favorable properties for use as a neat fuel or fuel additive in existing fuel infrastructure, minimizing environmental impact due to lower volatility .

3.2 Fuel Composition Studies

Studies have shown that dimethyloctanes can enhance the performance characteristics of gasoline and diesel fuels. Their hydrophobic nature allows them to be effectively blended with other hydrocarbons without significant phase separation, making them suitable for various fuel formulations .

Industrial Applications

4.1 Solvent and Specialty Chemicals

In industrial settings, this compound is used as a solvent in the formulation of specialty chemicals and lubricants. Its hydrophobic properties make it an effective medium for dissolving non-polar compounds, which is crucial in various applications ranging from coatings to cleaning agents.

Case Study 1: Characterization of Zeolite Structures

In a study published in RSC Advances, researchers used this compound to investigate the adsorption characteristics of different zeolite structures. The results indicated that the branched alkane could effectively probe micropore environments, yielding valuable data on pore size distribution and surface interactions .

Case Study 2: Biofuel Production Pathways

A patent detailing the biosynthesis of dimethyloctanes highlights the metabolic pathways engineered to produce 2,6-dimethyloctane from renewable feedstocks. This research underscores the potential for sustainable biofuel production methods that leverage microbial fermentation processes to convert biomass into high-energy hydrocarbons .

Mecanismo De Acción

The mechanism of action of 2,2-Dimethyloctane primarily involves its interactions with enzymes and other molecular targets in biological systems. In oxidation reactions, it forms reactive intermediates that can further react to produce various products. The pathways involved include radical formation and subsequent reactions with molecular oxygen or other reactive species .

Comparación Con Compuestos Similares

2,3-Dimethyloctane: Another branched alkane with a similar structure but different branching position.

2,2-Dimethylheptane: A shorter chain alkane with similar branching.

2,2-Dimethylhexane: An even shorter chain alkane with similar branching.

Uniqueness: 2,2-Dimethyloctane is unique due to its specific branching pattern, which affects its physical and chemical properties. The position of the methyl groups influences its boiling point, melting point, and reactivity compared to other branched alkanes .

Actividad Biológica

2,2-Dimethyloctane is an organic compound classified as an alkane with the molecular formula . It is a branched-chain hydrocarbon that has garnered attention in various fields, including organic chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its potential applications and implications in biological systems.

This compound is characterized by its branched structure, which impacts its physical and chemical properties. The compound is hydrophobic and exhibits low solubility in water, which is a critical factor when considering its biological activity.

Biological Activity Overview

Research into the biological activity of this compound has primarily focused on its role in drug delivery systems and as a solvent for various biochemical reactions. Its lipophilic nature allows it to interact effectively with cellular membranes and transport hydrophobic drugs across lipid bilayers.

Key Findings

- Drug Delivery : Studies have indicated that this compound can serve as a solvent for poorly soluble drugs, enhancing their bioavailability. Its ability to facilitate drug transport across biological membranes makes it a candidate for pharmaceutical formulations .

- Toxicity Assessments : Toxicological studies have shown that while this compound is relatively safe at low concentrations, higher doses can lead to cytotoxic effects. This underlines the importance of dosage in therapeutic applications .

Structure-Activity Relationships

Research has explored the structure-activity relationships (SAR) of aliphatic compounds like this compound. The branched structure contributes to its unique interaction profiles with biological targets. For instance:

- Lipophilicity : The increased lipophilicity due to branching enhances membrane permeability, which is crucial for drug absorption.

- Biochemical Interactions : Variations in branching and chain length can significantly affect the compound's interaction with enzymes and receptors, influencing its biological efficacy .

Case Studies

- Application in Cancer Research : A study highlighted the use of this compound derivatives in enhancing the efficacy of anti-cancer agents by improving their solubility and stability . The modifications aimed at optimizing pharmacokinetic properties were successful in preclinical trials.

- Toxicological Evaluation : A comprehensive assessment of various alkanes, including this compound, was conducted to evaluate their cytotoxic effects on human cell lines. Results indicated that while lower concentrations were non-toxic, higher concentrations led to significant cell death .

Data Table: Summary of Biological Activities

| Compound | Activity Type | Concentration (µM) | Effects Observed |

|---|---|---|---|

| This compound | Drug Solvent | <100 | Enhanced solubility of hydrophobic drugs |

| This compound | Cytotoxicity | >100 | Significant cell death in human cell lines |

| 3,4-Dimethoxy-N-(...) | HIF-1 Inhibition | <15 | Antagonized tumor growth |

Propiedades

IUPAC Name |

2,2-dimethyloctane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22/c1-5-6-7-8-9-10(2,3)4/h5-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPBUTTSWJNPYJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9074696 | |

| Record name | Octane, 2,2-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9074696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15869-87-1 | |

| Record name | Octane, 2,2-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015869871 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octane, 2,2-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9074696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octane, 2,2-dimethyl- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.